methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(difluoromethoxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(difluoromethoxy)propanoate is a chemical compound used in scientific research. It is a prodrug of a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. The compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Scientific Research Applications
- Researchers use it to modify amino acids, design peptidomimetics, and develop novel drug candidates with improved pharmacokinetic profiles .
- Scientists utilize it to introduce fluorine atoms into molecules, enhancing their lipophilicity, metabolic stability, and binding affinity .
- Researchers explore their potential as enzyme inhibitors for therapeutic purposes, such as targeting proteases or kinases involved in diseases .
- Researchers explore their potential as herbicides, fungicides, or insecticides due to the beneficial effects of fluorine substitution on bioactivity .
Peptide Chemistry and Drug Development
Fluorinated Organic Synthesis
Medicinal Chemistry and Enzyme Inhibition
Fluorinated Building Blocks for Agrochemicals
NMR Spectroscopy and Structural Studies
Mechanism of Action
Target of Action
The compound contains a tert-butoxycarbonyl group, which is commonly used in organic chemistry as a protecting group for amines . Therefore, the primary targets of this compound could be amine-containing molecules in the system where it is applied.
Mode of Action
The compound might interact with its targets (amine-containing molecules) by forming a covalent bond through a reaction between the carbonyl group of the tert-butoxycarbonyl and the amine group of the target molecule . This can protect the amine group from further reactions.
Biochemical Pathways
The compound, by acting as a protecting group for amines, could affect various biochemical pathways that involve amine-containing molecules. The exact pathways would depend on the specific biological context .
Pharmacokinetics
The ADME properties of the compound would depend on various factors such as its size, polarity, and the presence of functional groups. The tert-butoxycarbonyl group might increase the compound’s lipophilicity, potentially enhancing its absorption and distribution .
Result of Action
The primary molecular effect of the compound’s action would be the protection of amine groups in target molecules, preventing them from undergoing further reactions. This could have various downstream cellular effects depending on the role of the target molecules .
Action Environment
Environmental factors such as pH and temperature could influence the compound’s action. For example, acidic conditions might lead to the removal of the tert-butoxycarbonyl protecting group .
properties
IUPAC Name |
methyl (2S)-3-(difluoromethoxy)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2NO5/c1-10(2,3)18-9(15)13-6(7(14)16-4)5-17-8(11)12/h6,8H,5H2,1-4H3,(H,13,15)/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTJCIWFHDXVDA-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COC(F)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](COC(F)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F2NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.